molecular formula C20H21NO7 B11187679 6-[(6-Methoxy-1,3-benzodioxol-5-yl)(morpholin-4-yl)methyl]-1,3-benzodioxol-5-ol

6-[(6-Methoxy-1,3-benzodioxol-5-yl)(morpholin-4-yl)methyl]-1,3-benzodioxol-5-ol

Cat. No.: B11187679
M. Wt: 387.4 g/mol
InChI Key: WVQXCMGRXKRVRF-UHFFFAOYSA-N
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Description

6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL is a complex organic compound featuring a benzodioxole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL typically involves multi-step organic reactions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is performed under controlled conditions, often involving the use of specific ligands and bases to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecular structure or alter specific functional groups.

    Substitution: Commonly involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the desired substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines.

Scientific Research Applications

6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole core with a morpholine moiety makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

IUPAC Name

6-[(6-methoxy-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C20H21NO7/c1-23-15-9-19-17(26-11-28-19)7-13(15)20(21-2-4-24-5-3-21)12-6-16-18(8-14(12)22)27-10-25-16/h6-9,20,22H,2-5,10-11H2,1H3

InChI Key

WVQXCMGRXKRVRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(C3=CC4=C(C=C3O)OCO4)N5CCOCC5)OCO2

Origin of Product

United States

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